molecular formula C13H16N2O4 B7977604 1-[(3-Methoxy-4-nitrophenyl)carbonyl]piperidine

1-[(3-Methoxy-4-nitrophenyl)carbonyl]piperidine

Cat. No.: B7977604
M. Wt: 264.28 g/mol
InChI Key: NCDPVVKERFGKRT-UHFFFAOYSA-N
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Description

1-[(3-Methoxy-4-nitrophenyl)carbonyl]piperidine is an organic compound that features a piperidine ring attached to a methanone group, which is further substituted with a 3-methoxy-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxy-4-nitrophenyl)carbonyl]piperidine typically involves the reaction of 3-methoxy-4-nitrobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxy-4-nitrophenyl)carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: (3-Hydroxy-4-nitrophenyl)-piperidin-1-ylmethanone.

    Reduction: (3-Methoxy-4-aminophenyl)-piperidin-1-ylmethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methoxy-4-nitrophenyl)carbonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxy-4-nitrophenyl)carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    (2-Chloro-4-nitrophenyl)piperidine: Similar structure but with a chloro group instead of a methoxy group.

    (4-Nitrophenyl)piperidine: Similar structure but without the methoxy group.

Uniqueness

1-[(3-Methoxy-4-nitrophenyl)carbonyl]piperidine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-methoxy-4-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-12-9-10(5-6-11(12)15(17)18)13(16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPVVKERFGKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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